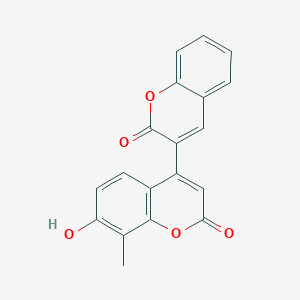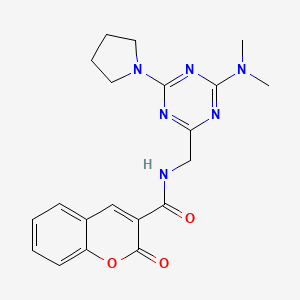![molecular formula C16H20N2O3 B2432850 N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2197518-24-2](/img/structure/B2432850.png)
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide is a chemical compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide involves inhibition of certain enzymes, particularly proteases and kinases. The exact mechanism of inhibition is not yet fully understood, but it is believed to involve binding to the active site of the enzyme and interfering with its function.
Effets Biochimiques Et Physiologiques
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, particularly breast cancer cells. It has also been found to exhibit anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide in lab experiments include its potential applications in the development of new drugs for the treatment of various diseases. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide. These include further studies on its mechanism of action, potential applications in the treatment of various diseases, and development of new drugs based on its structure. Additionally, research on its potential side effects and toxicity is needed to fully evaluate its safety for use in humans.
Conclusion:
In conclusion, N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide is a chemical compound that has potential applications in the field of medicinal chemistry. Its inhibitory activity against certain enzymes makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action, potential applications, and safety for use in humans.
Méthodes De Synthèse
The synthesis of N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide involves a series of chemical reactions. The starting material is 4-aminobenzoic acid, which is converted to its methyl ester by reaction with methanol and sulfuric acid. The resulting methyl ester is then reacted with cyclobutanone in the presence of sodium hydride to form the corresponding cyclobutyl ketone. This ketone is then reacted with methyl magnesium bromide to form the corresponding alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to form the final product, N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide.
Applications De Recherche Scientifique
N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide has potential applications in the field of medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes, such as proteases and kinases, which are involved in various disease processes. It has also been found to have potential anticancer activity, particularly against breast cancer cells.
Propriétés
IUPAC Name |
N-[(1-methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(19)18-13-7-5-12(6-8-13)15(20)17-11-16(21-2)9-4-10-16/h3,5-8H,1,4,9-11H2,2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWAZKCWHIYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methoxycyclobutyl)methyl]-4-(prop-2-enamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
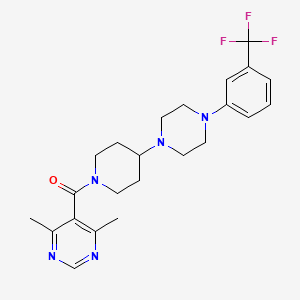
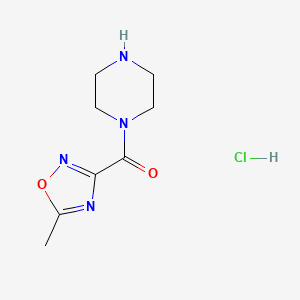
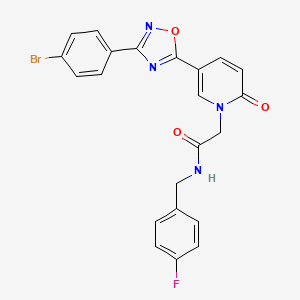
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
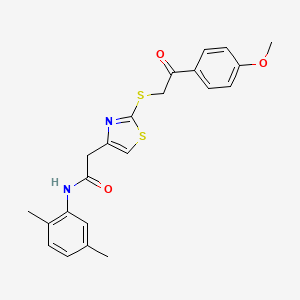
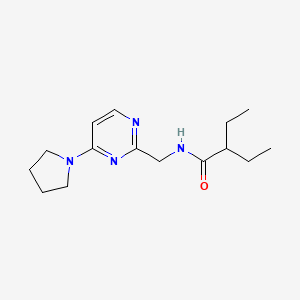
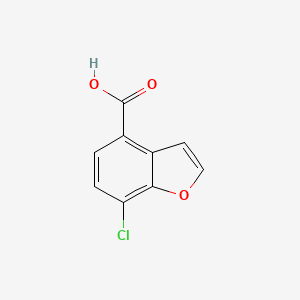
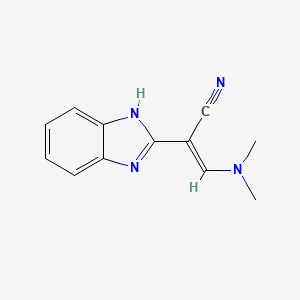
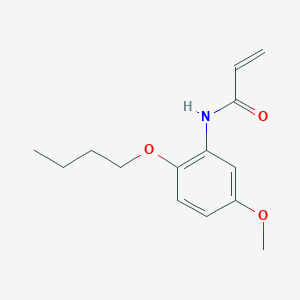
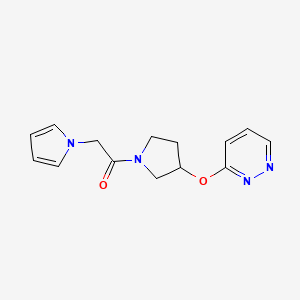
![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)
